molecular formula C14H12O7 B5661694 methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate

methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate

Cat. No.: B5661694
M. Wt: 292.24 g/mol
InChI Key: RACMYKZFDHYXCE-UHFFFAOYSA-N
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Description

Methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate is an organic compound with the molecular formula C₁₄H₁₂O₇. It is characterized by a furoate ester linked to a phenyl group with three hydroxyl groups and an oxoethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate typically involves the esterification of 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate involves its interaction with various molecular targets. The phenolic hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of three hydroxyl groups on the phenyl ring enhances its antioxidant potential, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O7/c1-20-14(19)12-3-2-8(21-12)6-11(18)13-9(16)4-7(15)5-10(13)17/h2-5,15-17H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACMYKZFDHYXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CC(=O)C2=C(C=C(C=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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